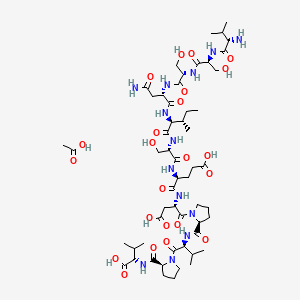
1-Fluoro-4-iodo-2-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10FIO It is a derivative of benzene, characterized by the presence of fluorine, iodine, and isopropoxy groups attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Fluoro-4-iodo-2-isopropoxybenzene typically involves organic synthesis techniques. One common method is electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the fluorine, iodine, and isopropoxy groups. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product .
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the compound. Specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
1-Fluoro-4-iodo-2-isopropoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine or iodine atoms on the benzene ring.
Oxidation and Reduction: The isopropoxy group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Fluoro-4-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.
Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-iodo-2-isopropoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the compound forms a positively charged intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways involved vary based on the specific application and the nature of the reactions.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-iodo-2-isopropoxybenzene can be compared with other similar compounds, such as:
1-Fluoro-4-iodo-2-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, which may affect its reactivity and applications.
1-Fluoro-2-iodobenzene:
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential.
Propriétés
Formule moléculaire |
C9H10FIO |
|---|---|
Poids moléculaire |
280.08 g/mol |
Nom IUPAC |
1-fluoro-4-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10FIO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 |
Clé InChI |
QXXXMTLWPXSXMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















